N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-4-carboxamide

描述

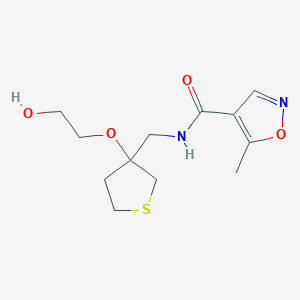

"N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-4-carboxamide" is a synthetic small molecule characterized by a 5-methylisoxazole-4-carboxamide core linked to a tetrahydrothiophen-3-ylmethyl group modified with a 2-hydroxyethoxy substituent.

属性

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-9-10(6-14-18-9)11(16)13-7-12(17-4-3-15)2-5-19-8-12/h6,15H,2-5,7-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIBCIPBWLOUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H17N3O5S

- Molecular Weight : 315.34 g/mol

- IUPAC Name : N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound exhibits properties that may influence various biochemical pathways, including:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce pro-inflammatory cytokines and mediators, indicating potential use in treating inflammatory diseases.

- Anticancer Properties : There is ongoing research into the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.

In Vitro Studies

In vitro experiments have demonstrated the following:

- Cell Viability : The compound was tested at various concentrations (1 µg/mL to 100 µg/mL) using the MTT assay. Results indicated that higher concentrations significantly reduced cell viability in certain cancer cell lines, suggesting cytotoxic effects against malignancies .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 1 | ~95 |

| 10 | ~75 |

| 100 | ~30 |

Anti-inflammatory Effects

The compound has shown promise in reducing nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, a model for studying inflammation:

- NO Production Reduction : At a concentration of 1 µg/mL, the compound reduced NO production by approximately 35% compared to untreated cells .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammatory Diseases : A study evaluated the efficacy of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers after treatment with the compound over a four-week period.

- Cancer Treatment Exploration : Another study focused on its application in breast cancer models, where it was found to inhibit cell proliferation and promote apoptosis through modulation of apoptotic pathways.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the isoxazole-carboxamide family. Below is a detailed analysis based on substituent effects, physicochemical properties, and synthesis strategies (Table 1).

Table 1: Comparison of Structural Analogs

Key Observations:

Substituent Effects :

- Hydrophilicity : The 2-hydroxyethoxy group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic groups (e.g., chlorophenyl or thiophene) .

- Bioactivity : Thiophene and biphenyl analogs (e.g., compound 39j ) exhibit enhanced π-π stacking with aromatic residues in enzymes, while the hydroxyethoxy group may favor hydrogen bonding with polar targets.

Synthetic Complexity :

- The tetrahydrothiophene scaffold requires stereoselective synthesis, similar to the tetrahydrobenzothiophene in .

- Hydroxyethoxy installation may necessitate protection-deprotection steps, unlike simpler analogs synthesized via direct coupling (e.g., Suzuki reactions in ).

Physicochemical Properties :

- Melting points for chloro- and methoxy-substituted analogs range from 115–128°C , suggesting moderate crystallinity. The hydroxyethoxy group may lower the melting point due to increased flexibility.

- Yields for isoxazole-carboxamides vary (65–70% in vs. 67% in ), influenced by substituent steric hindrance and purification methods.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Thiophene and chlorophenyl substituents in analogs correlate with improved binding to hydrophobic pockets (e.g., kinase active sites) . The hydroxyethoxy group in the target compound could modulate selectivity for hydrophilic targets.

- Challenges include regioselective functionalization of the tetrahydrothiophene ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。